4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate
Description
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a benzenesulfonate ester derivative featuring a 4-substituted phenyl group linked to a (2S)-5-oxomorpholin-2-yl moiety. This article compares the compound to its analogs based on structural features, biological activity, and functional properties.
Properties
CAS No. |
920799-87-7 |
|---|---|
Molecular Formula |
C16H15NO5S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[(2S)-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C16H15NO5S/c18-16-11-21-15(10-17-16)12-6-8-13(9-7-12)22-23(19,20)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,17,18)/t15-/m1/s1 |
InChI Key |
OYBCJBIPFIHZDN-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is facilitated by the use of catalytic potassium fluoride and N-fluorobenzenesulfonimide (NFSI), which provide mild reaction conditions and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Drug Development
The compound has been identified as a potential candidate for drug development due to its structural properties that allow it to interact with various biological targets. Its unique morpholine structure contributes to its ability to penetrate biological membranes, making it suitable for central nervous system (CNS) applications. Research indicates that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways related to neurological disorders .
Enzyme Inhibition
One of the primary applications of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). Studies have shown that derivatives of benzenesulfonamides can inhibit CA IX selectively, which is implicated in cancer progression and other diseases . The inhibition of this enzyme can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Carbonic Anhydrase IX | 10.93 - 25.06 | High |
| Other Benzenesulfonamides | CA II | 1.55 - 3.92 | Moderate |
Therapeutic Uses
The therapeutic applications of this compound extend beyond cancer treatment. Its ability to modulate enzymatic activity suggests potential in treating metabolic disorders such as diabetes and obesity by activating pathways like the AMPK pathway . This activation is crucial for enhancing cellular energy metabolism and could lead to innovative treatments for conditions characterized by metabolic dysregulation.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A study on a related benzenesulfonamide demonstrated significant anti-cancer effects through CA IX inhibition in MDA-MB-231 cell lines, leading to increased apoptosis rates . This suggests that this compound may exhibit similar properties.
- Case Study 2 : Research focusing on the modulation of metabolic pathways showed that compounds activating AMPK reduced renal cyst expansion in rodent models, indicating potential applications for chronic kidney disease .
Mechanism of Action
The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Lipophilicity vs. Polarity : Halogenated or trifluoromethyl groups enhance antimicrobial activity but may reduce aqueous solubility. The oxomorpholin ring balances polarity and hydrogen bonding.
- Stereochemistry : The (2S) configuration in the target compound could improve enantioselective interactions in biological targets or materials.
- Heterocyclic Influence: Lactams (oxomorpholin) versus lactones or imidazolidinones alter metabolic stability and binding kinetics .
Biological Activity
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a synthetic compound notable for its unique structural features, which include a morpholine ring and a benzenesulfonate group. These characteristics suggest potential applications in medicinal chemistry and biochemistry, particularly regarding its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.08 g/mol. The compound exhibits solubility in polar organic solvents, making it versatile for various applications in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules within cells. The benzenesulfonate moiety enhances its electrophilic properties, allowing it to react with nucleophilic sites on proteins or other biological macromolecules. This interaction can lead to significant modifications in cellular pathways, particularly those involved in inflammation and cancer progression.
Interaction with Biological Targets
Research indicates that this compound may target specific proteins associated with cancer and inflammatory processes. The compound's potential to modulate these targets suggests it could serve as a lead compound in developing therapeutic agents for treating various diseases.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study on phenyl sulfonate derivatives revealed that certain structural modifications could enhance antiproliferative effects against human cancer cell lines. These findings suggest that similar modifications may be applicable to this compound for improved efficacy in cancer therapy .
- Inflammation Modulation : In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
